molecular formula C11H12BrNO B139893 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one CAS No. 135631-90-2

6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one

Cat. No. B139893
M. Wt: 254.12 g/mol
InChI Key: FTRFIBKHXWYJAW-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one (6-Br-DDQ) is a small organic molecule with a wide range of applications in scientific research. It is a potent inhibitor of cytochrome P450 (CYP) enzymes, which are essential for the metabolism of drugs, hormones, and other compounds. 6-Br-DDQ has been extensively studied for its biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis of Biologically Active Compounds

"6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one" serves as a critical intermediate in the synthesis of a wide array of biologically active compounds. For example, its derivatives have been synthesized for the potential application in imaging solid tumors, where specific brominated compounds exhibit high affinity and selectivity for the sigma-2 receptor, an entity upregulated in proliferating tumor cells. These compounds demonstrate promising characteristics as PET radiotracers due to their high affinity, selectivity, and favorable biodistribution properties, which could significantly enhance cancer diagnostic accuracy and therapy (Rowland et al., 2006).

properties

IUPAC Name

6-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRFIBKHXWYJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444099
Record name 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one

CAS RN

135631-90-2
Record name 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 6.7 g (26.02 mmol) of molten N-(4-bromophenyl)3,3-dimethylacrylamide (Compound 92) (heated to 135 degrees C.) was added 4.15 g (31.09) of aluminum chloride over 25 min. The reaction mixture was stirred at 130 degrees C. for 16 h and then treated with a further 1 g (7.5 mmol) of aluminum chloride. The reaction mixture was heated at 130 degrees C for a further 9 h and then cooled to room temperature: The reaction was then quenched by the slow addition of 100 ml of ice cold water with slight warming of flask to facilitate mixing. The mixture was extracted with 1×100 ml and 4×50 ml of ether. The organic extracts were combined and washed with 25 ml of saturated NaCl solution and then dried (MgSO4). The solvent was removed in vacuo and the residue purified by flash chromatography (silica; 30% ethyl acetate in hexanes) to give the title compound as a pale yellow solid. PMR (CDCl3): δ 1.37 (6H, s), 2.53 (2H, s), 6.85 (1H, d, J~8.4 Hz), 7.32 (1H, dd, J~8.4 Hz, 2.1 Hz), 7.43 (1H, d, J~2.81 Hz), 10.12 (1H, broad s).
[Compound]
Name
molten
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6.7 g
Type
reactant
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4.15 g
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1 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To 6.7 g (26.02 mmol) of molten N-(4-bromophenyl)3,3-dimethylacrylamide (heated to 135° C.) was added 4.15 g (31.09) of aluminum chloride over 25 minutes. The reaction mixture was stirred at 130° C. for 16 hopurs and then treated with a further 1 g of aluminum chloride. The reaction mixture was heated at 130° C. for a further 9 hours and then cooled to room temperature. The reaction was then quenched by the slow addition of 100 ml of ice cold water with slight warming of flask to facilitate mixing. The mixture was extracted with 1×100 ml and 4×50 ml of ether. The organic extracts were combined and washed with 25 ml of saturated NaCl solution and then dried (MgSO4). The solvent was removed in vacuo and the residue purified by flash chromatography (silica; 30% ethyl acetate in hexanes) to give the title compound as a pale yellow solid.
[Compound]
Name
molten
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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